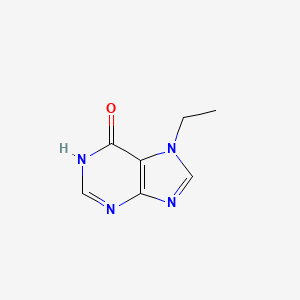

7-Ethyl-1H-purin-6(7H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-ethyl-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-2-11-4-10-6-5(11)7(12)9-3-8-6/h3-4H,2H2,1H3,(H,8,9,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXOZUZKOAEOKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C(=O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325183 | |

| Record name | 6H-Purin-6-one, 7-ethyl-1,7-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112027-10-8 | |

| Record name | 6H-Purin-6-one, 7-ethyl-1,7-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 7 Ethyl 1h Purin 6 7h One and Its Analogs

Strategies for the Construction of the 7-Ethyl-1H-purin-6(7H)-one Core

The formation of the fundamental purine (B94841) ring system of this compound can be achieved through various synthetic strategies, primarily involving ring closure reactions of appropriately substituted precursors.

Ring Closure and Cyclization Approaches

A classical and effective method for constructing the purine skeleton is the Traube purine synthesis, first introduced in 1900. wikipedia.orgdrugfuture.comslideshare.net This approach involves the cyclization of an amine-substituted pyrimidine (B1678525) with a one-carbon unit, typically formic acid or its derivatives, to form the imidazole (B134444) ring fused to the pyrimidine core. wikipedia.orgdrugfuture.comslideshare.netresearchgate.net The general pathway involves the nitrosation of a 4-amino-6-hydroxypyrimidine (B372064) or 4,6-diaminopyrimidine (B116622) at the 5-position, followed by reduction to introduce a second amino group, yielding a 4,5-diaminopyrimidine. drugfuture.comscribd.com Subsequent ring closure with formic acid furnishes the purine ring system. drugfuture.comscribd.com This method provides a reliable route to various purine derivatives, including those that can be further functionalized to yield 7-ethylguanine (B95958).

Another cyclization strategy involves the reaction of an amide intermediate with reagents like triethyl orthoformate, triethyl orthoacetate, or triethyl orthopropionate in acetic anhydride (B1165640) to construct the purine-6-one ring system. acs.org

Precursor-Based Synthesis Pathways

The synthesis of the 7-ethylpurine core can be accomplished using a variety of precursor molecules, including diaminomaleonitrile, urea (B33335) derivatives, and substituted imidazoles and pyrimidines.

Diaminomaleonitrile (DAMN): This compound, a tetramer of hydrogen cyanide, serves as a versatile starting material for the synthesis of numerous heterocyclic compounds, including purines. wikipedia.orgwikipedia.org DAMN can be converted to various purine derivatives through multi-step reaction sequences. wikipedia.orgresearchgate.net

Urea Derivatives: Substituted urea derivatives can be utilized to construct the pyrimidine portion of the purine ring. For instance, asymmetrically alkylated ureas can react with ethyl 2-cyanoacetate to form N-substituted uracil (B121893) derivatives. These can then be converted to 5,6-diamino-pyrimidine-2,4(1H,3H)-diones, which are key intermediates for purine synthesis. rsc.org Treatment of these diaminopyrimidines with triethyl orthoformate can lead to the formation of the fused imidazole ring, yielding purine-2,6-dione (B11924001) structures. rsc.org

Imidazole Derivatives: Purine synthesis can also commence from imidazole precursors. For example, 5-amino-4-cyanoformimidoyl imidazoles can react with cyanamide (B42294) to produce 2-amino-6-cyano-purine. rsc.org The construction of the purine ring system from amide derivatives of imidazole has also been reported, where cyclization with orthoformates yields the final purinone structure. acs.org

Pyrimidine Derivatives: As highlighted in the Traube synthesis, 4,5-diaminopyrimidines are crucial precursors for purine ring formation. drugfuture.comresearchgate.netscribd.com The specific substituents on the starting pyrimidine ring dictate the final substitution pattern of the resulting purine.

Regioselective Functionalization at the N7 Position

A significant challenge in the synthesis of this compound is the control of regioselectivity during the ethylation step, as alkylation of purines can often lead to a mixture of N7 and N9 isomers. u-szeged.humdpi.com

Direct N7-Alkylation and Ethylation Strategies

Direct ethylation of a guanine (B1146940) precursor is a straightforward approach. For instance, N7-ethyldeoxyguanosine 5'-triphosphate has been synthesized by the direct ethylation of dGTP using diethyl sulfate, albeit in a low yield of approximately 5%. nih.gov The N7-position of guanine is the most nucleophilic site, making it susceptible to alkylation. nih.gov However, achieving high regioselectivity for N7-alkylation over N9-alkylation often requires specific strategies. nih.gov

One effective method involves the use of a pre-functionalized purine. The alkylation of 2-amino-6-chloropurine (B14584) with an ethylating agent can produce a mixture of 7-ethyl and 9-ethyl isomers. acs.orgacs.orgnih.gov These isomers can then be separated, and the desired 7-ethyl-2-amino-6-chloropurine can be hydrolyzed to this compound. acs.orgacs.org Protecting the hydroxyl group in the alkylating agent has been shown to enhance the yield of the N7-alkylated product. acs.orgacs.orgnih.gov

A newer method for direct N7 regioselective tert-alkylation of 6-substituted purines involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide using SnCl4 as a catalyst. nih.govacs.org While this has been demonstrated for tert-butyl groups, similar principles could potentially be adapted for ethylation.

Modification of Pre-existing Purine Systems

An alternative to direct ethylation is the modification of a purine that already possesses a group at the N7 position. For example, guanine derivatives substituted at the N7 position with a 4-nitrobenzyl group can be used to direct subsequent alkylation to the N9 position. u-szeged.hu The N7-substituent can then be removed to yield the N9-alkylated guanine. While this strategy is primarily for N9-alkylation, it highlights the principle of using a temporary N7-substituent to direct other modifications.

The synthesis of this compound can also be achieved by starting with a purine that is easier to functionalize at the N7 position and then converting it to the desired guanine analog. A common strategy is the alkylation of 2-amino-6-chloropurine, which provides a mixture of N7 and N9 isomers that can be separated. acs.orgacs.orgnih.gov The 7-ethyl-2-amino-6-chloropurine isomer is then subjected to hydrolysis, typically with aqueous NaOH, to replace the chlorine atom at the C6 position with a hydroxyl group, yielding this compound. acs.orgresearchgate.net This two-step process of alkylation followed by hydrolysis is a reliable method for obtaining N7-alkylated guanines. researchgate.net

Structural Modifications and Derivatization of the Purine Ring System

Once the this compound core is synthesized, it can be further modified to create a variety of analogs with different properties.

For example, 8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-1-ethyl-1H-purine-2,6(3H,7H)-dione can be reacted with cyclohexylamine (B46788) to synthesize 3-methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione. bakhtiniada.ru This demonstrates the potential for nucleophilic substitution at the C8 position.

Another example is the synthesis of 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione, which involves the introduction of a thioether at the C8 position. evitachem.com This compound can undergo further reactions such as nucleophilic substitutions and hydrolysis. evitachem.com

The imidazole ring of N7-alkylated guanines, such as 7-ethylguanine, can be opened under alkaline conditions to yield pyrimidine derivatives. ontosight.ainih.gov This ring-opening reaction provides a pathway to a different class of compounds.

The following table summarizes some examples of synthetic strategies and derivatizations:

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-Amino-6-hydroxypyrimidine | 1. Nitrosation 2. Reduction 3. Formic acid | Purine core | drugfuture.comscribd.com |

| Amide intermediate | Triethyl orthoformate, Acetic anhydride, reflux | 1H-Purin-6(9H)-one derivative | acs.org |

| dGTP | Diethyl sulfate | N7-Ethyldeoxyguanosine 5'-triphosphate | nih.gov |

| 2-Amino-6-chloropurine | Alkylating agent, K2CO3, DMF | 7- and 9-alkylated products | acs.orgacs.org |

| 7-Ethyl-2-amino-6-chloropurine | 1M NaOH, reflux | This compound | acs.org |

| 8-Bromo-7-ethylpurine derivative | Cyclohexylamine | 8-Cyclohexylamino-7-ethylpurine derivative | bakhtiniada.ru |

| 7-Ethylguanine | Basic conditions | Ring-opened pyrimidine derivative | ontosight.ainih.gov |

Substitutions at the C2, C6, and C8 Positions

The purine ring system of this compound offers multiple sites for chemical modification, with the C2, C6, and C8 positions being of particular interest for introducing substituents.

The C6 position is often targeted for modification. Starting from 6-chloropurine (B14466) derivatives, a variety of substituents can be introduced via nucleophilic aromatic substitution. cuni.cznih.gov For instance, treatment of 7-(tert-butyl)-6-chloro-7H-purine with different nucleophiles allows for the introduction of oxygen, sulfur, nitrogen, and carbon-based substituents. nih.gov This approach has been used to synthesize a range of 6,7-disubstituted purine derivatives. nih.gov Microwave-assisted nucleophilic aromatic substitution has also been employed to introduce various amines at the C6 position, leading to the synthesis of compounds like 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one. cuni.cz

The C2 position can also be functionalized. For example, 2,6-dichloro-7-(naphthalen-2-ylmethyl)-7H-purine serves as a key intermediate for sequential nucleophilic aromatic substitutions. cuni.cz The chlorine at the C6 position can be selectively replaced under milder conditions, followed by substitution at the C2 position under more forcing, microwave-assisted conditions. cuni.cz This strategy allows for the introduction of different amines at both positions, creating a diverse library of 2,6-disubstituted 7-alkylpurines. cuni.cz

The C8 position is another key site for derivatization. Electrophilic substitution reactions, such as diazonium coupling, can occur at the C8 position of the purine nucleus. mdpi.com For example, 2-(benzylsulfanyl)-7H-purin-6-one has been shown to undergo diazo coupling selectively at the C8-position to yield 8-arylhydrazono derivatives. mdpi.com

A de novo synthesis approach starting from substituted 4-chloropyrimidine-5-amines provides a versatile method for constructing N7-arylpurines with varied substituents at the C2, C6, and C8 positions. researchgate.net The substituents at C2 and C6 are determined by the starting pyrimidine, while the C8 substituent can be varied in the final ring-closing step or through post-functionalization. researchgate.net

Introduction of Diverse Chemical Moieties for Structural Diversity

Achieving structural diversity is a key goal in medicinal chemistry to explore a wider chemical space and identify compounds with improved properties. For this compound and its analogs, various chemical moieties have been introduced to create diverse libraries of compounds.

One common strategy involves the alkylation of the purine core. While direct alkylation of purines often yields a mixture of N7 and N9 isomers, specific methods have been developed for regioselective N7-alkylation. nih.govresearchgate.net For instance, a method utilizing N-trimethylsilylated purines and a tert-alkyl halide with SnCl4 as a catalyst has been developed for the direct N7-tert-alkylation of 6-substituted purines. nih.gov This allows for the introduction of bulky alkyl groups specifically at the N7 position.

The introduction of aryl groups at the N7 position has been achieved through de novo synthesis from pyrimidine precursors. researchgate.net This method allows for the attachment of various heteroaromatic, electron-deficient, and electron-rich aromatic groups to what will become the N7 position of the purine ring. researchgate.net

Furthermore, diverse functionalities can be introduced at other positions of the purine ring. For example, cross-coupling reactions like Suzuki and Sonogashira have been utilized to introduce aryl and alkynyl groups, respectively, at the C6 position of the purine scaffold. nih.gov The introduction of linkers and various substituted purine and deazapurine moieties has also been explored to investigate their influence on biological activity. mdpi.com

The functionalization of the xanthine (B1682287) scaffold, a related purine derivative, highlights the potential for extensive derivatization. researchgate.net The four different nitrogen atoms and the reactive carbon positions provide ample opportunities for introducing a wide range of chemical groups. researchgate.net

Preparation of Hydrazine (B178648) Derivatives

Hydrazine derivatives of purines are a class of compounds that have attracted interest in medicinal chemistry. researchgate.net The synthesis of these derivatives often involves the reaction of a suitably functionalized purine with hydrazine or its derivatives.

A common starting material for the synthesis of 8-hydrazinyltheophyllines (a type of purine derivative) is 8-bromotheophylline (B15645). researchgate.net Reaction of 8-bromotheophylline with hydrazine hydrate (B1144303) yields 8-hydrazinyltheophylline, which can then be further reacted with various carbonyl-containing reagents to produce a range of functionalized derivatives. researchgate.net

For instance, the reaction of 8-hydrazinyl-1,3-dimethyl-7-arylalkyl-1H-purine-2,6(3H,7H)-diones with mono- or dicarbonyl compounds leads to the formation of 8-(3,5-R,R1-pyrazol-1-yl)theophyllines. researchgate.net This involves a nucleophilic addition of the hydrazine to the carbonyl group, followed by dehydration to form the pyrazole (B372694) ring. researchgate.net

Another approach involves the synthesis of 8-arylhydrazono-2-(benzylsulfanyl)-7H-purin-6-ones by the coupling reaction of arenediazonium salts with 2-(benzylsulfanyl)-7H-purin-6-one. mdpi.comresearchgate.net These compounds exist predominantly in the hydrazone tautomeric form. mdpi.comresearchgate.net

The synthesis of hydrazine derivatives is not limited to the C8 position. Hydrazine derivatives can also be prepared from other reactive positions on the purine ring. General methods for synthesizing hydrazine derivatives include the direct reductive alkylation of hydrazine derivatives with aldehydes or ketones. organic-chemistry.org

Optimization of Synthetic Conditions and Yields

The efficiency of synthetic routes is crucial for the practical application of chemical compounds. Researchers continuously work on optimizing reaction conditions to improve yields, reduce reaction times, and simplify purification processes.

For the synthesis of acyclic nucleoside analogs, a three-component reaction involving a purine nucleobase, an acetal, and an anhydride has been optimized. nih.gov The study found that using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a Lewis acid in acetonitrile (B52724) at room temperature for a short duration (15 minutes) provided the best conversion and regioselectivity, with yields up to 88%. nih.gov The choice of solvent was also found to be critical, with acetonitrile being superior to other solvents like dichloromethane (B109758) or THF. nih.gov

In the synthesis of bis-purines using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the use of ultrasound irradiation as an alternative energy source was found to significantly shorten the reaction time and increase the efficiency compared to conventional stirring at room temperature. mdpi.com Different catalytic systems for the CuAAC reaction have also been evaluated to optimize the synthesis of these complex molecules. mdpi.com

Microwave-assisted synthesis has also been employed to improve reaction efficiency. For instance, microwave irradiation has been used for the nucleophilic aromatic substitution of amines at the C6 and C2 positions of the purine ring, often leading to higher yields and shorter reaction times compared to conventional heating. cuni.cz

The optimization of reaction conditions also involves the careful selection of reagents and catalysts. For the N7-regioselective tert-alkylation of 6-substituted purines, a study was conducted to determine the optimal reaction conditions leading to the desired N7 isomer over the N9 isomer. nih.gov This involved screening different Lewis acids and reaction parameters. nih.gov

Advanced Analytical Characterization Techniques for Structural Elucidation of Novel Derivatives

The synthesis of novel chemical compounds necessitates robust analytical techniques to confirm their structure and purity. For derivatives of this compound, a combination of spectroscopic methods is routinely employed for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in a molecule.

¹H NMR spectroscopy is used to identify the number and types of protons in a molecule. acs.orgacs.org The chemical shifts (δ) of the protons provide information about their electronic environment, and the coupling patterns (e.g., singlets, doublets, triplets) reveal the connectivity of adjacent protons. acs.orgacs.org For example, in the characterization of 9-benzyl-1-(4-chloro-2-fluoro-5-(prop-2-yn-1-yloxy)phenyl)-2-ethyl-1H-purin-6(9H)-one, the ¹H NMR spectrum showed characteristic signals for the purine proton, aromatic protons, the benzyl (B1604629) group, and the ethyl group, confirming the structure of the molecule. acs.org

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. acs.orgacs.org Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. acs.orgacs.org The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aliphatic, aromatic, carbonyl). For instance, in the characterization of 8-arylhydrazono-2-(benzylsulfanyl)-7H-purin-6-ones, the ¹³C NMR spectra revealed peaks characteristic of the C8=N hydrazo group, confirming the position of the substitution. mdpi.com

The combination of ¹H and ¹³C NMR data allows for a detailed and unambiguous assignment of the structure of novel purine derivatives. cuni.czmdpi.comrsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. nih.govacs.org This is a critical step in confirming the identity of a newly synthesized molecule.

HRMS provides a highly accurate mass measurement, often to four or more decimal places. rsc.org This level of precision allows for the differentiation between molecules with the same nominal mass but different elemental formulas. For example, in the synthesis of novel 1H-purin-6(9H)-one derivatives, HRMS was used to confirm the elemental composition of the synthesized compounds, providing strong evidence for their proposed structures. acs.orgresearchgate.net

The data obtained from HRMS, in conjunction with NMR spectroscopy, provides a comprehensive and definitive characterization of the structure of novel this compound derivatives and their analogs. researchgate.netmdpi.comnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for the structural elucidation of this compound and its analogs. The IR spectrum provides valuable information about the compound's functional groups and the vibrations of its purine core. By analyzing the absorption bands, researchers can confirm the presence of key structural features, such as the carbonyl group (C=O), N-H and C-H bonds, and the characteristic vibrations of the fused pyrimidine-imidazole ring system.

The vibrational spectrum of the purine core is complex. In the solid state, anhydrous guanine, a closely related analog, exists predominantly as the 7H-keto-amino tautomer, which is directly comparable to the 7-ethyl substituted structure. researchgate.net The analysis of its spectrum, aided by theoretical calculations, provides a basis for understanding the spectra of its derivatives. researchgate.net

Key regions in the IR spectrum for this compound and its analogs include:

3500-2800 cm⁻¹: This region is characteristic of N-H and C-H stretching vibrations. The N-H stretching bands of the purine ring and any amino substituents are typically observed here. The aliphatic C-H stretching vibrations from the ethyl group (both symmetric and asymmetric) also appear in this range. For instance, in some 7-ethylpurine derivatives, these C-H stretches have been noted. rsc.org

1800-1600 cm⁻¹: The strong absorption band corresponding to the C=O stretching vibration of the lactam group at the C6 position is a prominent feature in this region. Its exact position can be influenced by hydrogen bonding and the electronic environment. For example, in a study of 9-ethyl guanine, a large number of sharp resonances were observed in the mid-IR region (1800-450 cm⁻¹), which are useful for structural assignment. mpg.de In related purine analogs like 6-thioguanine, the C=C stretching vibrations are found in this region, with a band at 1625 cm⁻¹ in the FT-IR spectrum. researchgate.net

1600-1400 cm⁻¹: This region contains contributions from C=N and C=C stretching vibrations within the purine ring system, as well as N-H bending vibrations.

Below 1400 cm⁻¹: The fingerprint region contains a complex series of bands arising from various bending and stretching modes, including in-plane and out-of-plane ring vibrations and C-N stretching. The vibrations of the ethyl group, such as CH₂ and CH₃ bending modes, are also expected here.

The table below summarizes key IR absorption bands observed for compounds analogous to this compound. These analogs provide insight into the expected spectral features of the target compound.

| Compound Name | Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|---|

| 6-Thioguanine | 3390, 3540 | ν(NH₂) - Asymmetric & Symmetric Stretch | researchgate.net |

| 1625 | ν(C=C) + δ(NH₂) | ||

| 1590 | ν(C=C) | ||

| 1482 | ν(C=N) | ||

| 2-Amino-7-methyl-7H-purine Derivative | 3412, 3185 | N-H Stretch | rsc.org |

| 1610 | C=N, C=C Stretch | ||

| 1501 | Ring Vibrations | ||

| 9-Ethyl Guanine | 1800 - 450 | Mid-IR fingerprint region with numerous sharp resonances, including C=O and ring vibrations. | mpg.de |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 7 Ethyl 1h Purin 6 7h One Derivatives

Elucidation of Key Pharmacophoric Features Governing Biological Activity

The biological activity of 7-Ethyl-1H-purin-6(7H)-one derivatives is intricately linked to their three-dimensional structure and the electronic properties of their substituents. The purine (B94841) core itself serves as a crucial scaffold, with specific regions being critical for interaction with biological targets.

Key pharmacophoric features often include:

The Purine Core : The bicyclic system of pyrimidine (B1678525) fused to an imidazole (B134444) ring is a primary determinant of activity, often acting as a bioisosteric replacement for other relevant heterocyles like pyrrolo[2,3-d]pyrimidine. researchgate.netmdpi.com

Substituents at the N7-position : The ethyl group in the parent compound is a starting point for modification. Studies on related purine derivatives have shown that the nature of the substituent at this position significantly influences activity. For instance, in a series of 2-morpholino-purin-6-one derivatives, a 7-(naphthalen-2-ylmethyl) substitution was found to be crucial for potent antimycobacterial activity. cuni.cz

Substituents at the C2 and C6 positions : Modifications at these positions are pivotal for modulating biological effects. For example, in the aforementioned antimycobacterial purines, replacing the 6-oxo group with 6-amino or 6-ethylamino groups led to optimized analogues with strong activity against Mycobacterium tuberculosis. cuni.cz The presence of an amino group at the C2 position and a hydroxylamino group at the C6 position can result in potent mutagenic activity. researchgate.net

Substituents at the C8 position : The C8 position is another key site for modification. 8-substituted purines have been investigated as kinase inhibitors. researchgate.net For instance, in a series of 8-thioguanine derivatives, the substituent at the 8-thio position was analyzed for its role in inhibiting 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK). nih.gov

Hydrogen Bonding and Aromatic Interactions : The ability to form hydrogen bonds and engage in aromatic or hydrophobic interactions is critical. The piperazine (B1678402) moiety, a common substituent in purine derivatives, is a versatile heterocyclic that can participate in various interactions and has been incorporated into compounds with a wide range of bioactivities. researchgate.net

Impact of Substitution Patterns on Biological Efficacy and Selectivity

The specific substitution patterns on the this compound scaffold have a profound impact on the biological efficacy and selectivity of the resulting derivatives. Research has demonstrated that even minor changes to the substituents can lead to significant variations in activity.

For example, in a study of 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives as potential anticancer agents, different substitutions at the C8 position led to a range of inhibitory activities against various kinases. researchgate.net The ethyl ester derivatives in this series showed superior inhibitory activity against EGFR compared to the reference standard, erlotinib. researchgate.net

| Compound | R | IC50 VEGFR-2 (µM) | IC50 EGFR (µM) |

| Sorafenib | - | 0.12 | - |

| Erlotinib | - | - | 0.18 |

| Derivative 21 | Ethyl ester | 0.15-0.19 | 0.11-0.16 |

| Derivative 22 | Ethyl ester | 0.15-0.19 | 0.11-0.16 |

| Derivative 23 | Ethyl ester | 0.15-0.19 | 0.11-0.16 |

Data adapted from a study on 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives. researchgate.net

Similarly, SAR studies on pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives targeting Mycobacterium tuberculosis thymidylate synthase (Mtb ThyX) revealed the importance of substitutions at the N3, C7, and C8 positions. mdpi.com Small electron-withdrawing groups like fluorine at the para-position of a phenyl ring at N3 resulted in good inhibition. mdpi.com Aromatic substitutions at the C7 position showed that a methyl group was more effective than a hydrogen atom. mdpi.com

| Compound | Substitution at C7 | % Mtb ThyX Inhibition at 200 µM |

| 22a | Hydrogen | 20.7 |

| 22b | Methyl | 45.7 |

Data from SAR studies of pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives. mdpi.com

In another example, the investigation of 1H-purin-6(9H)-one derivatives for antitumor activity showed that the introduction of halogen atoms, a bulky bridging bond between the benzene (B151609) ring and the nitrogen atom, and longer R2 substituents could enhance the antitumor activity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of new derivatives and for guiding the design of more potent and selective compounds.

A QSAR study on a series of 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives revealed that molecular bulkiness and the distribution of partial charges are key factors governing their kinase inhibition potency. researchgate.net This suggests that the size, shape, and electronic environment of the substituents play a critical role in how these molecules interact with their target kinases.

Biological and Biochemical Investigations of 7 Ethyl 1h Purin 6 7h One and Its Analogs

Modulation of Enzyme Activity by Purine-6(7H)-one Derivatives

Derivatives of the purin-6(7H)-one core structure have been synthesized and evaluated as inhibitors of a range of enzymes, demonstrating the versatility of this chemical scaffold in designing targeted therapeutic agents.

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. PDE2, in particular, has emerged as a therapeutic target for central nervous system disorders. A series of purin-6-one derivatives have been designed and synthesized as potent PDE2 inhibitors. nih.gov

In one study, two compounds, designated 6p and 6s, emerged as highly potent inhibitors of PDE2, with IC50 values of 72 nM and 81 nM, respectively. nih.gov Molecular docking simulations of compound 6s within the active site of PDE2 revealed key binding interactions. Further investigations showed that compound 6s could protect neuronal cells from corticosterone-induced cytotoxicity and restore normal levels of cAMP and cGMP. nih.gov

Table 1: PDE2 Inhibitory Activity of Selected Purin-6-one Derivatives

| Compound | IC50 (nM) |

|---|---|

| 6p | 72 |

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including inflammation, metabolism, and aging. Consequently, sirtuin inhibitors are being explored for the treatment of cancer and neurodegenerative diseases. Researchers have identified novel sirtuin inhibitors based on the 8-mercapto-3,7-dihydro-1H-purine-2,6-dione scaffold, which are analogs of 7-Ethyl-1H-purin-6(7H)-one. nih.gov

These compounds were found to be pan-inhibitors of SIRT1, SIRT2, SIRT3, and SIRT5. nih.gov Molecular docking studies indicated that these inhibitors occupy the acetyl lysine (B10760008) binding site of SIRT3. Enzyme kinetics assays confirmed that they act as competitive inhibitors with respect to the acetylated substrate and as mixed-type inhibitors concerning NAD+. nih.gov

Table 2: Sirtuin Inhibitory Activity of a Representative 8-Mercapto-3,7-dihydro-1H-purine-2,6-dione Analog (Compound 15)

| Sirtuin Isoform | IC50 (µM) |

|---|---|

| SIRT1 | 0.12 ± 0.01 |

| SIRT2 | 1.19 ± 0.06 |

| SIRT3 | 0.54 ± 0.05 |

| SIRT5 | 0.39 ± 0.03 |

Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of chlorophyll (B73375) and heme in plants, making it an important target for herbicides. Novel 1H-purin-6(9H)-one derivatives have been designed and synthesized to explore their herbicidal activities. One such derivative, compound 7d, demonstrated a 70.4% inhibition rate against Amaranthus retroflexus when applied post-emergence at a concentration of 1500 g/ha.

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Purine (B94841) analogs have been extensively studied as CDK inhibitors. For instance, novel benzothiazolyl pyrazolopyrimidine derivatives, which are purine analogs, have been synthesized and evaluated for their anticancer and antimicrobial activities through CDK inhibition. researchgate.net

In one study, compound 15a was identified as a potent inhibitor of both CDK2 and CDK9, with IC50 values of 127 ± 1.01 nM and 65 ± 0.50 nM, respectively. researchgate.net Molecular dynamics simulations were used to understand the stability of the binding of this compound to the enzymes. researchgate.net

Table 3: CDK Inhibitory Activity of a Selected Purine Analog (Compound 15a)

| Enzyme | IC50 (nM) |

|---|---|

| CDK2 | 127 ± 1.01 |

The eukaryotic initiation factor 4E (eIF4E) plays a crucial role in the initiation of cap-dependent mRNA translation, a process often dysregulated in cancer. Overexpression of phosphorylated eIF4E (p-eIF4E) allows cancer cells to maintain survival through continuous protein synthesis. nih.gov To counter this, new guanosine (B1672433) monophosphate (GMP) analogs based on the purine structure have been synthesized to target eIF4E and prevent its binding to the mRNA cap. nih.gov

One of the most active compounds, 4b, demonstrated significant potency against colon (Caco-2), hepatic (HepG-2), and breast (MCF-7) cancer cell lines, with IC50 values of 31.40 µM, 27.15 µM, and 21.71 µM, respectively. nih.gov Further studies on MCF-7 cells, which have high p-eIF4E expression, showed that these compounds could inhibit the expression of p-eIF4E by 35.8–40.7%. nih.gov

Table 4: Cytotoxic Activity (IC50) of Purine Analog 4b against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Caco-2 (Colon) | 31.40 |

| HepG-2 (Hepatic) | 27.15 |

Purine analogs, by mimicking the structure of natural purines, can interfere with the synthesis and metabolism of nucleotides, which is a fundamental process for cell growth and proliferation. These antimetabolites can be incorporated into DNA and RNA, leading to the inhibition of replication in cancer cells and viruses. They can also directly inhibit key enzymes in nucleotide metabolic pathways.

The cytotoxic effects of many purine analogs are achieved by their conversion into thioguanine nucleotides, which then compete with endogenous nucleotides and get incorporated into DNA and RNA. This interference with purine metabolism disrupts the normal synthesis and function of nucleic acids. For example, azathioprine, a purine analogue, is metabolized to 6-mercaptopurine, which is then intracellularly phosphorylated. The resulting thioinosine monophosphate inhibits several steps in the conversion of inosine (B1671953) monophosphate to adenine (B156593) and guanine (B1146940) nucleotides, and can also cause feedback inhibition of the initial step in purine biosynthesis.

Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1) Inhibition in Mycobacteria

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) has been identified as a critical enzyme in Mycobacterium tuberculosis (Mtb), playing an essential role in the biosynthesis of the bacterial cell wall. patsnap.comacs.org This flavoenzyme is a key component of the epimerase system that converts decaprenylphosphoryl-β-D-ribose (DPR) into decaprenylphosphoryl-β-D-arabinose (DPA). ukri.org DPA serves as the essential donor of arabinose for the synthesis of arabinogalactan (B145846) and lipoarabinomannan, which are fundamental structural elements of the mycobacterial cell wall. acs.orgresearchgate.net

The inhibition of DprE1 disrupts this vital pathway, compromising the structural integrity of the cell wall and ultimately leading to bacterial cell death. patsnap.com This makes DprE1 a highly vulnerable and attractive target for the development of new antituberculosis drugs, especially in light of increasing resistance to existing therapies. patsnap.comukri.org The enzyme's susceptibility is further enhanced by its unexpected extracytoplasmic localization, making it more accessible to inhibitors. nih.gov Phenotypic screening of small molecule libraries has led to the identification of various classes of DprE1 inhibitors. Notably, studies on purine derivatives have revealed that certain 7-substituted-7H-purine analogs are potent inhibitors of DprE1, demonstrating significant antimycobacterial activity.

Cellular and Molecular Mechanism of Action Studies

The identification of DprE1 as the specific biological target for certain antitubercular purine analogs was achieved through a combination of phenotypic screening and genetic analysis. An initial high-throughput screening of a library of purine derivatives against Mtb identified compounds with potent antimycobacterial activity. To elucidate the mechanism of action, Mtb mutants resistant to a lead purine compound were generated and isolated. Subsequent whole-genome sequencing of these resistant mutants revealed specific mutations within the dprE1 gene (also known as Rv3790). The consistent appearance of mutations in this gene in independently selected resistant mutants provided strong genetic evidence that DprE1 is the primary target of these purine analogs. This genetic-driven approach is a powerful method for validating druggable targets in the drug discovery pipeline.

Understanding the binding interactions between inhibitors and DprE1 is crucial for optimizing their efficacy. DprE1 inhibitors are broadly classified as either covalent or non-covalent. acs.orgnih.gov Covalent inhibitors, such as benzothiazinones (BTZs), typically contain a nitro group that is reduced by the enzyme's flavin cofactor (FADH2) to a reactive nitroso intermediate. nih.govresearchgate.net This intermediate then forms an irreversible covalent bond with a conserved cysteine residue (Cys387) in the active site of DprE1, leading to permanent inactivation of the enzyme. researchgate.netplos.org

Computational methods like molecular docking and molecular dynamics simulations have been extensively used to model these interactions. plos.orgresearchgate.netnih.gov Docking studies with BTZ analogs, for instance, have elucidated key hydrogen bonds and hydrophobic interactions with active site residues that stabilize the inhibitor-enzyme complex. plos.orgnih.gov For purine-based inhibitors, molecular modeling has been employed to reveal the key structural features necessary for effective drug-target interaction. These analyses help to understand the structure-activity relationships and guide the rational design of new, more potent analogs targeting the DprE1 active site.

The primary biochemical pathway affected by the inhibition of DprE1 by this compound analogs is the biosynthesis of the mycobacterial cell wall. ukri.orgresearchgate.net DprE1, in conjunction with its partner enzyme DprE2, catalyzes the epimerization of the 2'-hydroxyl group of decaprenylphosphoryl-ribose (DPR) to form decaprenylphosphoryl-arabinose (DPA). patsnap.comukri.org This two-step process begins with the FAD-dependent oxidation of DPR to the intermediate decaprenyl-phospho-2′-keto-d-arabinose (DPX) by DprE1. nih.gov DprE2 then reduces DPX to the final product, DPA. patsnap.com

DPA is the sole precursor for the arabinan (B1173331) domains of two critical cell wall polysaccharides: arabinogalactan (AG) and lipoarabinomannan (LAM). acs.org By inhibiting DprE1, purine analogs halt the production of DPA, thereby blocking the synthesis of both AG and LAM. patsnap.com This disruption prevents the proper assembly of the cell wall, leading to a loss of structural integrity and bacterial lysis. patsnap.com While the direct impact is on cell wall synthesis, it is noteworthy that purine metabolic pathways in Mtb are themselves considered promising targets for drug development, suggesting a broader vulnerability of the bacterium to agents that interfere with purine-related biochemistry. researchgate.net

Investigation of Therapeutic Potential in Pre-clinical Disease Models (excluding human trials)

Derivatives of purin-6-one have demonstrated significant potential as antitumor agents in preclinical studies. The antiproliferative efficacy of these compounds has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%, is a standard measure of a compound's potency. nih.govnih.govaltogenlabs.com

Studies on novel 1H-purin-6(9H)-one derivatives revealed potent antitumor activity. For example, compound 7i from one series showed particularly high activity, inhibiting the HepG-2 (liver cancer) and U-118 MG (glioblastoma) cell lines with IC50 values of 2.0 µM and 3.8 µM, respectively. Another series of 9-ethyl-9H-purine derivatives was screened against human cervical cancer (HeLa, SiHa, CaSki), murine osteosarcoma (LM8, LM8G7), and human ovarian cancer (OVSAHO, SKOV-3) cell lines, showing significant inhibitory effects on their proliferation.

The table below summarizes the in vitro antitumor activity of selected purin-6-one analogs against various cancer cell lines.

| Compound Series | Cancer Cell Line | Cell Line Type | IC50 (µM) |

|---|---|---|---|

| 1H-purin-6(9H)-one Derivative (7i) | HepG-2 | Liver Cancer | 2.0 |

| 1H-purin-6(9H)-one Derivative (7i) | U-118 MG | Glioblastoma | 3.8 |

| 9-Methoxycanthin-6-one | A2780 | Ovarian Cancer | 4.04 |

| 9-Methoxycanthin-6-one | SKOV-3 | Ovarian Cancer | 5.80 |

| 9-Methoxycanthin-6-one | MCF-7 | Breast Cancer | 15.09 |

| 9-Methoxycanthin-6-one | HT-29 | Colorectal Cancer | 3.79 |

| 9-Methoxycanthin-6-one | A375 | Skin Cancer | 5.71 |

| 9-Methoxycanthin-6-one | HeLa | Cervical Cancer | 4.30 |

Data for 9-Methoxycanthin-6-one is included for comparative context of a related heterocyclic ketone structure's anticancer activity. mdpi.com

Antitubercular Activity against Mycobacterium tuberculosis

A study focusing on 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines identified potent in vitro activity against the H37Rv strain of Mtb and several clinically isolated drug-resistant strains. nih.gov Optimized analogs within this series, particularly those with 6-amino or 6-ethylamino substitutions, demonstrated strong antimycobacterial efficacy with a Minimum Inhibitory Concentration (MIC) of 1 μM. nih.gov These compounds exhibited limited toxicity to mammalian cell lines, indicating a degree of selectivity. nih.gov Further investigation revealed that these 7-substituted purines likely exert their effect by targeting a specific mycobacterial molecular target, as they lacked activity against a panel of other Gram-negative and Gram-positive bacteria. nih.gov Molecular modeling and dynamic simulations suggest that these compounds effectively interact with DprE1, a key enzyme in the mycobacterial cell wall synthesis pathway. nih.gov

The structure-activity relationship (SAR) studies highlighted the critical role of the 7-(naphthalen-2-ylmethyl) substitution for the observed antimycobacterial activity, while also demonstrating that modifications at the 2 and 6 positions of the purine core could be optimized to enhance potency. nih.gov

Below is a data table summarizing the antitubercular activity of representative 7-substituted purine analogs.

| Compound ID | Substitution Pattern | Target | MIC against Mtb H37Rv |

| 56 | 2,6-diamino-7-(naphthalen-2-ylmethyl) | DprE1 | 1 µM |

| 64 | 2-amino-6-ethylamino-7-(naphthalen-2-ylmethyl) | DprE1 | 1 µM |

Anti-inflammatory and Antioxidant Properties

Direct experimental evidence for the anti-inflammatory and antioxidant properties of this compound is not specified in the available research. However, the broader class of purine derivatives has been implicated in pathways related to inflammation and oxidative stress. For instance, methotrexate, a well-known anti-inflammatory drug, functions by inhibiting purine and pyrimidine (B1678525) synthesis, which in turn suppresses the proliferation of immune cells and reduces joint inflammation. mdpi.com

Uric acid, the final product of purine metabolism, can contribute to inflammation, oxidative stress, and endothelial dysfunction at elevated levels. nih.govresearchgate.net This suggests that modulation of purine metabolic pathways can have a significant impact on inflammatory processes. Some studies have investigated synthetic hybrid drugs with dual active sites that exhibit anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (Cox) and xanthine (B1682287) oxidase (XOD), a key enzyme in purine metabolism. nih.gov

Regarding antioxidant activity, the investigation of various heterocyclic compounds, including purine analogs, is an active area of research. Antioxidants can mitigate oxidative stress, which is a key factor in many diseases. nih.govmdpi.com While specific data on this compound is lacking, the general biological relevance of the purine scaffold in inflammation and oxidative stress warrants further investigation into the potential of its derivatives.

Antiviral Activities

There is no specific information available regarding the antiviral activities of this compound. However, research into its analogs, particularly N7-substituted purines, has revealed potential antiviral applications. Compounds with antiviral activity have been found among N7-alkylated purines. nih.govacs.org

One study detailed the design and synthesis of 6-methyl-7-substituted-7-deaza purine nucleoside analogs for evaluation against influenza A virus strains H1N1 and H3N2. nih.gov From this series, two compounds, 5x and 5z, demonstrated potent anti-influenza A activity. nih.gov

The following table presents the in vitro anti-influenza A activity of these analogs.

| Compound ID | Virus Strain | IC50 (µM) |

| 5x | H1N1 | 5.88 |

| 5x | H3N2 | 6.95 |

| 5z | H1N1 | 3.95 |

| 5z | H3N2 | 3.61 |

The development of broad-spectrum antiviral agents is of significant interest, and nucleoside analogs, which include purine derivatives, are a critical class of these drugs. mdpi.com Some purine carbocyclic nucleoside analogs have shown significant broad-spectrum antiviral activities. auburn.edu These findings suggest that the 7-substituted purine scaffold could be a promising starting point for the development of new antiviral therapies.

Relevance in Neurodegenerative Disease Research

Currently, there is no direct research linking this compound to neurodegenerative disease research. The broader search for neuroprotective compounds has included a wide range of phytochemicals, such as polyphenols, alkaloids, and terpenoids, which are evaluated for their ability to reduce inflammation and oxidative stress, key factors in neurodegeneration. mdpi.com

Oxidative stress is a significant factor in the pathomechanism of neurodegenerative diseases, and there is growing interest in identifying novel antioxidant agents with neuroprotective properties. nih.gov While specific studies on this compound in this context are absent, the general pursuit of compounds that can mitigate neuronal damage is a major focus of current research. elsevierpure.comnih.govalfa-chemistry.com

Agrochemical Applications and Plant Biochemistry

Herbicidal Activity and Selectivity Profiles

While there is no specific data on the herbicidal activity of this compound, research on other purine derivatives has shown their potential in agrochemical applications, particularly as herbicide safeners. acs.orgnih.govnih.govacs.org Herbicide safeners are compounds that protect crops from herbicide-induced injury without affecting the herbicidal activity on weeds. nih.govnih.gov

Several novel purine derivatives have been synthesized and evaluated for their ability to safeguard wheat against the phytotoxic effects of mesosulfuron-methyl, an acetolactate synthase (ALS) inhibitor. acs.orgnih.gov In these studies, certain purine compounds exhibited superior safener activity compared to the commercial safener mefenpyr-diethyl. acs.orgnih.gov Molecular docking simulations suggest that these purine derivatives may act by competitively binding to the ALS active site with the herbicide. nih.govnih.gov

In a different study, novel 1H-purin-6(9H)-one derivatives were synthesized and tested for their herbicidal activity. One compound, 7d, showed a 70.4% inhibition rate against Amaranthus retroflexus in post-emergence treatments at a concentration of 1500 g/ha. nih.gov

The following table summarizes the herbicidal activity of a representative purine derivative.

| Compound ID | Target Weed | Application | Concentration | Inhibition Rate |

| 7d | Amaranthus retroflexus | Post-emergence | 1500 g/ha | 70.4% |

Plant Growth Regulation Properties

There is no specific information on the plant growth regulation properties of this compound. However, the purine scaffold is fundamental to a class of plant hormones known as cytokinins, which are N6-substituted adenine derivatives. ekb.eg Cytokinins, in conjunction with other hormones like auxins, play a crucial role in most aspects of plant growth and development, including the promotion of cell division and growth, and the retardation of senescence. ekb.egeagri.org

The structural relationship between phytohormones and purine nucleotides is a subject of study, illustrating how these molecules can modulate nucleotide function to regulate germination and plant development. nih.gov Research has been conducted on new purine derivatives for their potential as plant growth regulators, with some synthesized compounds being screened for their effects on wheat plant growth. ekb.egekb.eg The study of purine and pyrimidine analogs has also been used to investigate RNA metabolism and cell elongation in plants. oup.com Given the intrinsic role of the purine structure in natural plant hormones, 7-substituted purine derivatives like this compound could potentially exhibit plant growth regulatory activities, though specific research is required to confirm this.

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in understanding the binding mode and affinity of potential drug candidates. In the context of 7-Ethyl-1H-purin-6(7H)-one, docking simulations can elucidate its interactions with various protein targets.

The process involves placing the 3D structure of this compound into the binding site of a protein and evaluating the binding energy for different conformations. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking studies on similar purine (B94841) derivatives have been used to identify potential inhibitors of enzymes like protein kinases and SARS-CoV-2 main protease. nih.govnih.gov These studies have successfully predicted binding modes and guided the design of more potent analogs. nih.gov

A typical molecular docking workflow for this compound would involve:

Preparation of the 3D structure of the ligand and the target protein.

Identification of the binding site on the protein.

Flexible docking of the ligand into the binding site using software like AutoDock. mdpi.com

Scoring and ranking of the resulting poses based on their binding energies.

Analysis of the top-ranked poses to understand the specific molecular interactions.

| Parameter | Description |

| Binding Affinity (kcal/mol) | An estimation of the strength of the interaction between the ligand and the protein. |

| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and protein residues. |

| Hydrophobic Interactions | Non-polar interactions contributing to the stability of the complex. |

| RMSD (Å) | Root Mean Square Deviation, indicating the similarity between the docked pose and a reference conformation. |

Molecular Dynamics Simulations to Explore Drug-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations can be used to assess the stability of the ligand-protein complex predicted by molecular docking and to explore the conformational changes that may occur upon binding.

For this compound, an MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the forces between atoms over a specific period. This allows for the observation of the system's behavior at an atomic level. MD simulations have been employed to study the stability of various purine analogs in the active sites of their target enzymes, providing insights into the flexibility of the protein and the ligand. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds throughout the simulation.

| Simulation Parameter | Typical Value |

| Simulation Time | 100 ns |

| Force Field | GROMACS |

| Temperature | 300 K |

| Pressure | 1 bar |

Quantum Chemical Calculations (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. materialsciencejournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. researchgate.net

For this compound, these calculations can provide insights into its electronic structure and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. These parameters are valuable for understanding the molecule's potential to participate in chemical reactions, including those involved in biological activity. DFT calculations can also be used to determine other quantum chemical parameters that describe a molecule's properties. materialsciencejournal.org

| Quantum Chemical Parameter | Significance |

| HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability |

| HOMO-LUMO Gap | Chemical reactivity and stability |

| Dipole Moment | Polarity of the molecule |

Predictive Modeling of Biological Activity and Interactions

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com Both 2D- and 3D-QSAR models have been developed for various purine derivatives to predict their activity against different targets. tandfonline.comnih.gov

These models use molecular descriptors, which are numerical representations of a molecule's properties, to build a predictive equation. For this compound, a QSAR model could be used to predict its biological activity based on its structural features. This approach is valuable for screening large libraries of compounds and for designing new molecules with improved activity. nih.gov

The development of a QSAR model typically involves:

Collecting a dataset of compounds with known biological activities.

Calculating molecular descriptors for each compound.

Building a mathematical model using statistical methods like Partial Least Squares (PLS).

Validating the model to ensure its predictive power.

| QSAR Model Type | Description |

| 2D-QSAR | Uses 2D descriptors like molecular weight and logP. |

| 3D-QSAR (CoMFA/CoMSIA) | Uses 3D descriptors related to the molecule's steric and electrostatic fields. |

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Methodologies

The synthesis of N7-substituted purines like 7-Ethyl-1H-purin-6(7H)-one presents a chemical challenge due to the potential for alkylation at other nitrogen atoms in the purine (B94841) ring, primarily the N9 position. Direct alkylation often results in a mixture of N7 and N9 isomers, with the N9 regioisomer typically being the thermodynamically more stable and predominant product. nih.gov Future research is critically aimed at developing novel, efficient, and highly regioselective synthetic methods to overcome this hurdle.

Key areas for development include:

Regioselective N7-Alkylation: There is a need for more robust methods that favor the kinetic N7 product over the thermodynamic N9 product. One promising approach involves the reaction of N-trimethylsilylated purines with an alkyl halide using a catalyst like SnCl₄, which has been shown to enable direct regioselective N7-(tert-alkylation) under kinetically controlled conditions. nih.govacs.org Further exploration of different catalysts, solvent systems, and reaction conditions could optimize this process for the introduction of an ethyl group.

Multi-step Synthetic Routes: Alternative strategies involve multi-step syntheses starting from imidazole (B134444) or pyrimidine (B1678525) precursors. nih.gov While these methods can offer unambiguous regioselectivity, they are often laborious. nih.gov Future work should focus on streamlining these pathways, improving yields, and increasing the diversity of compatible functional groups.

Metal-Free and Light-Promoted Reactions: Recent progress in purine synthesis has seen the development of metal-free and light-promoted approaches for N9-alkylation. nih.gov Adapting these modern synthetic techniques for selective N7-alkylation could provide more environmentally friendly and efficient routes to this compound and its derivatives.

Exploration of Undiscovered Biological Targets and Pathways

The primary biological context for this compound is its formation as a DNA adduct following exposure to ethylating agents. nih.govnih.gov However, its potential to interact with specific proteins and modulate cellular pathways remains a largely unexplored frontier.

Future research should focus on:

DNA Repair and Damage Response: As an N7-guanine adduct, 7-ethylguanine (B95958) is a substrate for cellular repair mechanisms. researchgate.net While it is known to be chemically less stable than unmodified guanine (B1146940), leading to potential depurination, the specific proteins that recognize and process this lesion are not fully characterized. researchgate.netresearchgate.net Investigating its interaction with DNA glycosylases and other components of the base excision repair (BER) pathway could reveal novel biological functions or mechanisms of toxicity.

Enzyme Inhibition: Analogs such as 7-methylguanine (B141273) have been shown to competitively inhibit enzymes like poly(ADP-ribose) polymerase (PARP) and tRNA-guanine transglycosylase (TGT), presenting potential as an anticancer drug candidate. acs.orgfrontiersin.org A critical future direction is to screen this compound and its derivatives against a broad panel of enzymes, particularly those involved in nucleotide metabolism, signal transduction (e.g., kinases), and epigenetic regulation.

Riboswitch Modulation: Purine-binding riboswitches are structured RNA domains in bacterial mRNA that regulate gene expression upon binding to specific ligands. researchgate.net These are emerging targets for novel antimicrobial agents. researchgate.net Investigating whether this compound or its analogs can bind to and modulate the function of purine riboswitches could open a new avenue for antibiotic development.

Advanced Structural Modifications for Enhanced Biological Selectivity and Potency

The purine scaffold is a privileged structure in medicinal chemistry, and modifications at various positions can drastically alter biological activity. Future work will involve creating a library of derivatives based on the this compound core to enhance potency and selectivity for specific biological targets.

Key modification strategies include:

Substitution at C2, C6, and C8 Positions: Introducing different functional groups at the C2, C6, and C8 positions of the purine ring can modulate interactions with target proteins. For instance, modifications at the C8-position of N7-methylguanosine have been shown to influence its binding to the eukaryotic initiation factor 4E (eIF4E). quora.com Similar systematic modifications to the 7-ethylguanine structure could be used to fine-tune its activity and selectivity.

Side Chain Elongation and Functionalization: The N7-ethyl group itself can be modified. Varying the length of the alkyl chain, introducing branching, or adding functional groups (e.g., hydroxyl, amino, phenyl) could lead to derivatives with improved pharmacological properties.

Bioisosteric Replacement: Replacing parts of the purine ring system with other heterocyclic structures (bioisosteres) can lead to compounds with similar shapes but different electronic properties, potentially improving binding affinity, metabolic stability, or cell permeability.

Synergistic Integration of Computational and Experimental Approaches

The integration of computational modeling with experimental synthesis and biological testing can accelerate the discovery and optimization of bioactive compounds. This synergistic approach will be vital for efficiently exploring the chemical space around this compound.

Future research will benefit from:

Molecular Docking and Virtual Screening: Computational docking can be used to predict the binding of this compound and its virtual derivatives to the three-dimensional structures of potential protein targets. acs.org This allows for the prioritization of compounds for synthesis and testing, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing a series of analogs and measuring their biological activity, QSAR models can be developed. These models mathematically relate chemical structure to biological function and can predict the activity of unsynthesized compounds, guiding the design of more potent and selective molecules.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to a target protein, helping to understand the stability of the interaction and the key molecular determinants of binding. acs.org

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs, helping to identify candidates with favorable drug-like properties early in the discovery process. acs.org

Broader Applications in Chemical Biology and Agrochemical Sciences

Beyond potential therapeutic applications, this compound and its derivatives have translational potential in the fields of chemical biology and agrochemical sciences.

Chemical Biology:

The development of molecular probes is essential for studying complex biological systems. By incorporating reporter groups, the 7-ethylguanine scaffold could be transformed into valuable research tools. Future directions include the design of:

Fluorescent Probes: Attaching a fluorophore to the 7-ethylguanine structure could create probes to visualize and quantify the activity of specific enzymes, such as DNA repair proteins, in living cells. nih.govresearchgate.netnih.gov Emissive guanine analogs have already been successfully used to monitor the activity of human O⁶-alkylguanine-DNA-transferase (hAGT). nih.gov

Affinity-Based Probes: Immobilizing 7-ethylguanine on a solid support could be used for affinity chromatography to isolate and identify proteins that bind to this specific DNA lesion.

Agrochemical Sciences:

The purine core is present in natural plant hormones like cytokinins, and synthetic purine derivatives have shown promise in agriculture.

Herbicide Safeners: Novel purine derivatives have been designed that act as herbicide safeners, which protect crops from herbicide-induced damage without affecting the herbicide's efficacy against weeds. acs.org Research into this compound derivatives could lead to new safeners for important crops.

Plant Growth Regulators: Some N7-substituted purines, such as raphanatin, exhibit cytokinin activity, influencing plant growth and development. nih.govacs.org Exploring the effects of this compound on plant systems could uncover novel plant growth regulators.

Novel Herbicides or Fungicides: Given that purine biosynthesis and metabolism are essential for all organisms, derivatives of this compound could be explored as potential inhibitors of essential pathways in weeds or pathogenic fungi, leading to the development of new agrochemicals with novel modes of action. researchgate.netpnas.org

Q & A

Q. What are the recommended methods for synthesizing 7-Ethyl-1H-purin-6(7H)-one and ensuring purity?

- Methodological Answer : Synthesis involves nucleophilic substitution or condensation reactions. For example:

- Use polar aprotic solvents like N,N-dimethylformamide (DMF) at room temperature with stoichiometric reactant ratios.

- Purify via column chromatography or recrystallization to isolate the compound.

- Confirm purity using HPLC (≥95%) and spectroscopic techniques (¹H/¹³C NMR, IR). For novel derivatives, elemental analysis is required to verify composition .

Q. How should researchers characterize the crystal structure of this compound derivatives?

- Methodological Answer :

- Perform X-ray crystallography using CuKα radiation (λ = 1.54184 Å).

- Solve structures with software like SHELXS-97 and refine via full-matrix least-squares on F².

- Report unit cell parameters (e.g., monoclinic space groups P21/n or C2/c) and submit data to the Cambridge Crystallographic Data Centre (CCDC) for archival .

Q. What experimental design principles are critical for studying this compound’s reactivity?

- Methodological Answer :

- Use factorial design to optimize variables (e.g., temperature, solvent, catalyst).

- Include control groups (e.g., unmodified purine analogs) and replicate experiments to assess reproducibility.

- Predefine success metrics (e.g., yield ≥70%, purity ≥90%) to standardize outcomes .

Advanced Research Questions

Q. How can conflicting data between NMR and X-ray crystallography be resolved when analyzing this compound derivatives?

- Methodological Answer :

- Cross-validate results with complementary techniques:

- Mass spectrometry for molecular weight confirmation.

- Dynamic NMR to assess conformational flexibility in solution.

- Quantify discrepancies using statistical tools (e.g., R-factor for crystallography, peak integration ratios for NMR).

- Re-examine synthesis conditions (e.g., solvent polarity, crystallization kinetics) that may influence structural outcomes .

Q. What strategies integrate computational models with experimental data to predict biological activity?

- Methodological Answer :

- Build molecular docking models using software like AutoDock or Schrödinger to simulate interactions with target proteins (e.g., kinases).

- Validate predictions with in vitro assays (e.g., IC₅₀ measurements).

- Compare computed physicochemical properties (logP, polar surface area) with experimental HPLC retention times to refine QSAR models .

Q. How should researchers address contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer :

- Conduct meta-analysis of literature to identify variables (e.g., assay type, cell lines, compound concentration).

- Replicate key studies under standardized conditions (e.g., fixed pH, serum-free media).

- Use ANOVA or t-tests to assess statistical significance of divergent results. Publish negative findings to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.